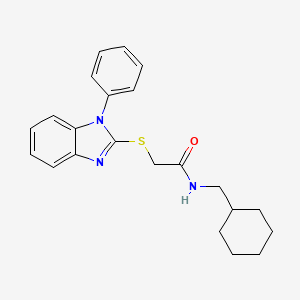
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide, also known as CBX, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CBX belongs to the class of benzimidazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide exerts its biological effects by binding to specific receptors or enzymes in the body. For example, N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been found to bind to the DNA of cancer cells, leading to the inhibition of cell growth and proliferation. N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and beta-glucuronidase, which are involved in various physiological processes.
Biochemical and physiological effects:
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been found to exhibit various biochemical and physiological effects. For example, N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has also been found to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents. Furthermore, N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been found to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has several advantages in laboratory experiments. It has been found to exhibit potent biological activity at low concentrations, making it a cost-effective compound for research purposes. N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide is also relatively stable, which allows for long-term storage and easy handling. However, N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has some limitations, including its solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide. One potential area of research is the development of N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide analogs with improved pharmacological properties. Another area of research is the investigation of N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide as a potential treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Furthermore, the mechanism of action of N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide is not fully understood, and further research is needed to elucidate its exact mode of action.
Méthodes De Synthèse
The synthesis of N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide involves the reaction between 1-phenyl-2-(thiophen-2-yl)benzimidazole and cyclohexylmethylamine in the presence of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for learning and memory.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c26-21(23-15-17-9-3-1-4-10-17)16-27-22-24-19-13-7-8-14-20(19)25(22)18-11-5-2-6-12-18/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCYHGADLQCAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CSC2=NC3=CC=CC=C3N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466837.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466849.png)
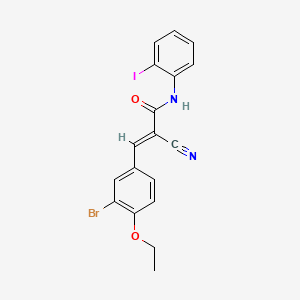
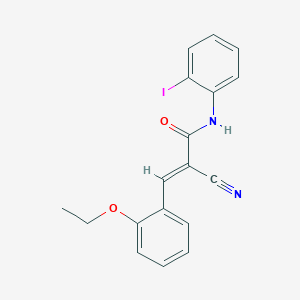

![1-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7466881.png)
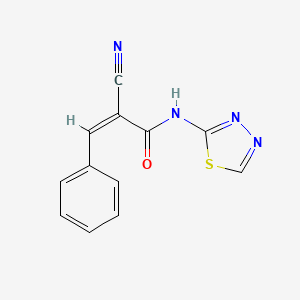

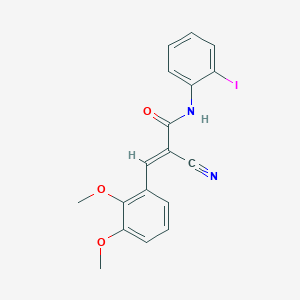
![(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466908.png)
![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7466922.png)

![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466934.png)